

Long-Term Efficacy of GPR10 Agonists in Diet-Induced Obesity: A Comparative Guide

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Compound of Interest

Compound Name: *GPR10 agonist 1*

Cat. No.: *B15570388*

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In the landscape of preclinical obesity research, the G protein-coupled receptor 10 (GPR10) has emerged as a promising target. This guide provides a comparative analysis of the long-term efficacy of a representative GPR10 agonist, palmitoylated prolactin-releasing peptide (palm-PrRP), against established glucagon-like peptide-1 (GLP-1) receptor agonists, Liraglutide and Semaglutide, in diet-induced obesity (DIO) mouse models.

Performance Comparison in DIO Mouse Models

The following tables summarize the long-term effects of palm-PrRP analogs and GLP-1 receptor agonists on key metabolic parameters in DIO mice.

Table 1: Effects on Body Weight and Food Intake

Compound	Dosing Regimen	Treatment Duration	Change in Body Weight	Change in Food Intake	Reference
Palm-PrRP Analog 1	5 mg/kg, twice daily (SC)	2 weeks	↓ ~12%	Tendency to decrease	[1][2]
Palm-PrRP Analog 2	5 mg/kg, twice daily (SC)	2 weeks	↓ ~11.75%	↓ Significant decrease	[1][2]
Liraglutide	Not specified	2 weeks	↓ Significant decrease	Tendency to decrease	[3][4][5]
Semaglutide	100 nmol/kg	3 weeks	↓ 22%	↓ Significant decrease	[6][7]
Semaglutide	Not specified	Not specified	↓ 24%	↓ 33%	[8]

Table 2: Effects on Metabolic Parameters

Compound	Change in Fasting Glucose	Change in Plasma Insulin	Change in Plasma Leptin	Change in Plasma Triglycerides	Change in Plasma Cholesterol	Reference
Palm-PrRP Analog 1 & 2	Tendency to decrease	↓ Significant decrease	↓ Significant decrease	↓ Significant decrease	↓ Significant decrease	[1][2]
Liraglutide	↓ Significant decrease	Tendency to decrease	↓ Significant decrease	↓ Significant decrease	Not specified	[3][4][5]
Semaglutide	Improved glucose tolerance	Not specified	Not specified	↓ Decreased liver triglycerides	↓ Decreased liver cholesterol	[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Diet-Induced Obesity (DIO) Mouse Model

- Animal Model: Male C57BL/6 mice are typically used.[1][2]
- Induction of Obesity: Mice are fed a high-fat diet (HFD) for a period of 12-13 weeks to induce obesity and a prediabetic state.[1][2][4][5] The diet composition can vary but is generally high in fat content.[1][2]
- Acclimatization: Before the start of treatment, mice are allowed to acclimatize to the experimental conditions.
- Grouping: Mice are randomized into treatment and vehicle control groups based on body weight.

Drug Administration

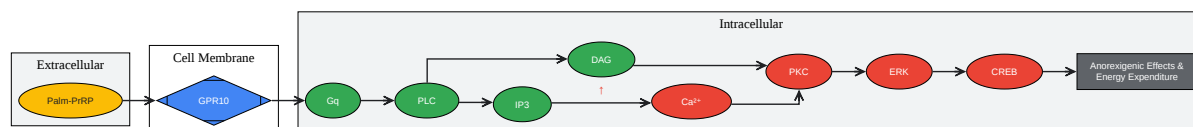
- Palm-PrRP Analogs: Administered via subcutaneous (SC) injection, typically twice a day.[1][2] The vehicle used is often saline.[1][2]
- Liraglutide and Semaglutide: Also administered via subcutaneous (SC) injection. Dosing frequency can vary from once daily to twice weekly.[8][9]

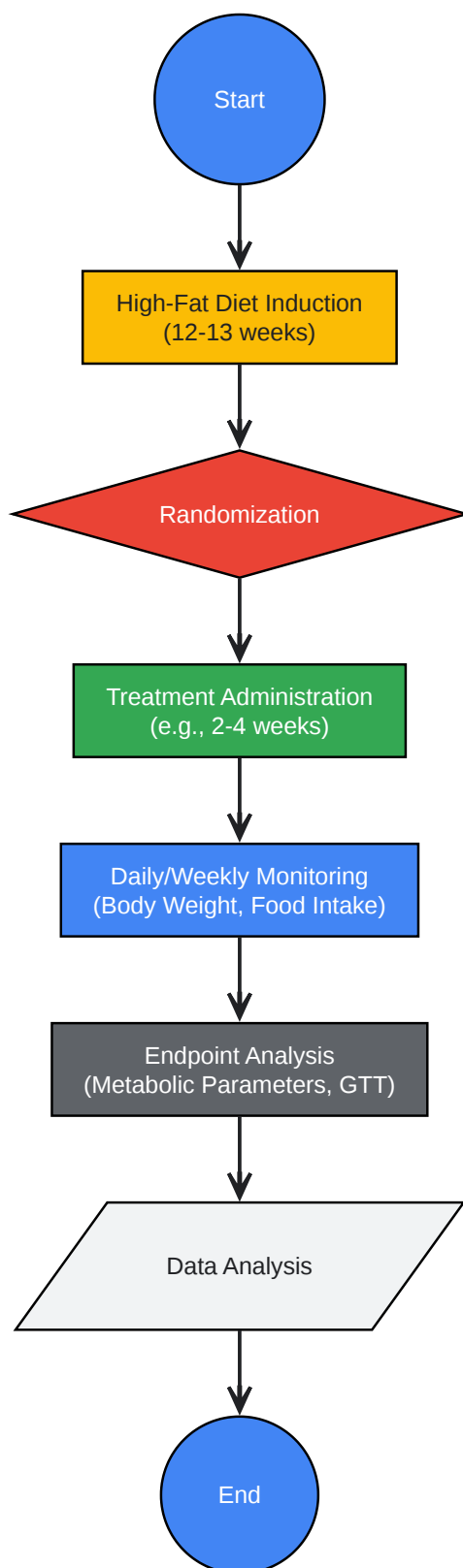
Efficacy Endpoints

- Body Weight and Food Intake: Monitored daily or weekly throughout the study.
- Metabolic Parameters: Blood samples are collected at the end of the treatment period, often after a fasting period, to measure plasma levels of glucose, insulin, leptin, triglycerides, and cholesterol.
- Glucose Tolerance Test (GTT): Performed to assess glucose homeostasis. After a fasting period, a glucose bolus is administered intraperitoneally, and blood glucose levels are measured at several time points post-injection.[8]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.





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